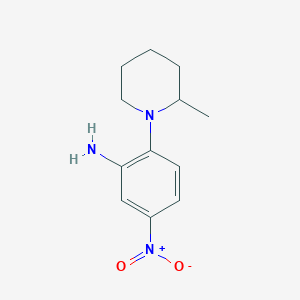

2-(2-Methylpiperidin-1-yl)-5-nitroaniline

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H17N3O2 |

|---|---|

Molekulargewicht |

235.28 g/mol |

IUPAC-Name |

2-(2-methylpiperidin-1-yl)-5-nitroaniline |

InChI |

InChI=1S/C12H17N3O2/c1-9-4-2-3-7-14(9)12-6-5-10(15(16)17)8-11(12)13/h5-6,8-9H,2-4,7,13H2,1H3 |

InChI-Schlüssel |

CCLQBIFICDPWRA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])N |

Herkunft des Produkts |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Methylpiperidin 1 Yl 5 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Applications of Advanced NMR for Complex Organic Structures

Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for the complete structural elucidation of complex molecules like 2-(2-Methylpiperidin-1-yl)-5-nitroaniline. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure. youtube.comsdsu.eduslideshare.net

Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton (¹H-¹H) coupling networks, which helps in mapping out the connectivity of protons within the piperidine (B6355638) ring and the aromatic system. sdsu.eduemerypharma.com For instance, COSY would reveal the coupling between the methine proton at the 2-position of the piperidine ring and the adjacent methylene (B1212753) protons, as well as the coupling between the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹J-coupling), allowing for the definitive assignment of carbon signals based on their attached protons. youtube.comemerypharma.com This is essential for assigning the carbons of the piperidine ring and the protonated carbons of the aniline (B41778) ring.

To establish long-range connectivity (2-3 bonds), Heteronuclear Multiple Bond Correlation (HMBC) is employed. sdsu.eduscience.gov This technique is particularly valuable for identifying quaternary carbons (those without attached protons), such as the carbon atoms of the aniline ring bonded to the nitro group and the piperidine nitrogen. For example, an HMBC correlation would be expected between the protons of the methyl group on the piperidine ring and the C2 carbon of the piperidine.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide through-space correlations between protons that are in close proximity, which is vital for determining the molecule's stereochemistry and preferred conformation. ipb.ptnih.govchemrxiv.org These experiments could elucidate the relative orientation of the methyl group on the piperidine ring and its spatial relationship with the aniline moiety, offering insights into the conformational dynamics of the piperidine ring. nih.govucl.ac.uknih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intramolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in this compound and the nature of intramolecular interactions.

Characterization of Characteristic Vibrational Modes of Nitro, Amino, and Piperidine Groups

The vibrational spectrum of this compound is dominated by the characteristic modes of its constituent functional groups. The nitro (NO₂) group exhibits strong and distinct stretching vibrations. The asymmetric stretching mode typically appears in the 1510-1560 cm⁻¹ region, while the symmetric stretching mode is found around 1345-1385 cm⁻¹.

The amino (NH₂) group is characterized by its N-H stretching vibrations, which typically appear as two bands in the 3300-3500 cm⁻¹ range for the asymmetric and symmetric stretches. The N-H bending (scissoring) vibration is observed near 1600-1650 cm⁻¹.

The piperidine ring contributes several characteristic vibrations. The C-H stretching modes of the methylene (CH₂) and methyl (CH₃) groups are found in the 2800-3000 cm⁻¹ region. scispace.com C-N stretching vibrations associated with the piperidine nitrogen are typically observed in the 1100-1300 cm⁻¹ range. scispace.com

Below is a table summarizing the expected characteristic vibrational frequencies for the key functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1510 - 1560 |

| Symmetric Stretch | 1345 - 1385 | |

| Amino (NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| N-H Bend (Scissoring) | 1600 - 1650 | |

| Piperidine | C-H Stretch (CH₂, CH₃) | 2800 - 3000 |

| C-N Stretch | 1100 - 1300 |

Spectroscopic Signatures of Intramolecular Hydrogen Bonding and Steric Hindrance

The ortho-positioning of the bulky 2-methylpiperidine (B94953) group relative to the amino group introduces significant steric hindrance. This steric strain can influence the geometry around the amino group and may affect the vibrational frequencies of the N-H bonds.

Furthermore, the proximity of the amino group's hydrogens to the lone pair of electrons on the piperidine nitrogen allows for the potential formation of an intramolecular hydrogen bond. Such an interaction would be spectroscopically observable as a broadening and a red-shift (shift to lower frequency) of the N-H stretching bands in the FT-IR spectrum. researchgate.netmdpi.com The presence of an intramolecular hydrogen bond in ortho-substituted anilines has been identified as a key factor influencing their spectral properties. nih.govresearchgate.net The strength and nature of this interaction depend on the precise conformation of the piperidine ring and its orientation relative to the aniline plane.

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within the molecule, providing insight into its chromophores and conjugation effects.

Investigation of Aromatic and Nitro Chromophores

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the nitroaniline chromophore. Nitroanilines are classic "push-pull" systems, where the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) are attached to the same aromatic π-system. researchgate.net This arrangement leads to characteristic absorption bands in the UV-Vis region.

Typically, substituted benzenes exhibit π → π* transitions. For nitroaniline derivatives, these transitions are significantly influenced by the substituents. The presence of both a strong donor and a strong acceptor group on the benzene (B151609) ring results in a low-energy absorption band, often extending into the visible region, which is responsible for the color of many such compounds.

Analysis of Charge Transfer States and Conjugation Effects

The key feature in the electronic spectrum of push-pull molecules like this is an intramolecular charge transfer (ICT) transition. chemrxiv.orgresearchgate.net In this transition, electron density is moved from the highest occupied molecular orbital (HOMO), which is largely localized on the electron-donating amino group and the phenyl ring, to the lowest unoccupied molecular orbital (LUMO), which is primarily localized on the electron-withdrawing nitro group. chemrxiv.org This HOMO→LUMO transition is characterized by a significant change in the molecule's dipole moment upon photoexcitation.

The energy (and therefore the wavelength) of this ICT band is highly sensitive to the electronic properties of the substituents and the extent of conjugation. Electron-donating groups generally cause a red-shift (bathochromic shift) in the absorption maximum. researchgate.netnih.gov The steric hindrance caused by the ortho-2-methylpiperidine group may force the piperidine ring out of the plane of the aniline ring. This twisting would disrupt the π-conjugation between the nitrogen's lone pair and the aromatic system, potentially leading to a blue-shift (hypsochromic shift) of the ICT band compared to a planar analogue.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in pharmaceutical analysis and chemical research, offering the ability to determine the elemental composition of a molecule from its precise mass. nih.gov Techniques such as Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometry provide high resolving power and mass accuracy, enabling the differentiation of compounds with very similar nominal masses. nih.govnih.gov For this compound, HRMS confirms the molecular formula by measuring the mass-to-charge ratio (m/z) of its molecular ion to several decimal places.

The elemental composition of this compound is C12H17N3O2. In positive-ion mode electrospray ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]+. The theoretical exact mass of this ion can be calculated and compared with the experimentally measured value, with any deviation typically being in the low parts-per-million (ppm) range, thus confirming the molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C12H17N3O2 |

| Monoisotopic Mass | 235.1321 g/mol |

| Theoretical m/z of [M+H]+ | 236.1399 |

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments on HRMS instruments are used to investigate the molecule's fragmentation pathways. nih.govcore.ac.uk By inducing fragmentation of the isolated precursor ion (e.g., m/z 236.14) through methods like collision-induced dissociation (CID), characteristic product ions are generated that provide structural information. wvu.eduiu.edu The high mass accuracy of the fragment ions allows for the confident assignment of their elemental compositions.

For this compound, the fragmentation is expected to occur at the weakest bonds and involve stable neutral losses. Plausible fragmentation pathways would include the cleavage of the nitro group, fragmentation of the piperidine ring, and loss of the methyl group. nih.gov

| Proposed Fragmentation | Neutral Loss | Product Ion Formula | Theoretical m/z |

|---|---|---|---|

| Loss of nitro group | NO2 | [C12H18N2]+ | 188.1494 |

| Loss of methyl radical | CH3 | [C11H15N3O2]+ | 221.1164 |

| Cleavage alpha to piperidine N | C6H12N | [C6H6NO2]+ | 124.0399 |

| Loss of C4H8 from piperidine ring | C4H8 | [C8H10N3O2]+ | 180.0773 |

X-ray Diffraction (XRD) for Single Crystal Structural Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. Furthermore, XRD analysis elucidates the packing of molecules within the crystal lattice and identifies intermolecular interactions such as hydrogen bonds and π–π stacking, which govern the material's bulk properties. nih.gov

While XRD is a powerful tool, its application requires the growth of high-quality single crystals, which can be a challenging process. A search of the current literature did not yield a publicly available single-crystal X-ray structure for this compound. However, the crystallographic data for a structurally related compound, 5-(4-Methylpiperazin-1-yl)-2-nitroaniline (B187262), has been reported and can serve as an example of the type of detailed information obtained from an XRD study. nih.govresearchgate.net An analysis of this compound would provide the parameters listed in the following table.

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |

| Volume (V) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Bond Lengths (Å) | Precise distances between atoms |

| Bond Angles (°) | Angles between adjacent bonds |

| Torsion Angles (°) | Dihedral angles defining molecular conformation |

Advanced Elemental Analysis Techniques (e.g., XPS, N K-XANES) for Nitrogen Species Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and, crucially, the chemical state of elements within the top few nanometers of a material's surface. nus.edu.sgresearchgate.net The compound this compound possesses three chemically distinct nitrogen environments: the primary amine of the aniline group (-NH2), the tertiary amine within the methylpiperidine ring, and the nitro group (-NO2).

In an XPS experiment, a high-resolution scan of the N 1s core level region would exhibit a complex spectrum. This spectrum can be deconvoluted into separate peaks, with the binding energy of each peak being characteristic of a specific nitrogen environment. researchgate.netnih.gov The relative areas of these peaks correspond to the stoichiometric ratio of the different nitrogen atoms. Based on established literature values, the aniline and piperidine nitrogens would have binding energies in the range of 398-400 eV, while the highly oxidized nitrogen of the nitro group would appear at a significantly higher binding energy, typically above 405 eV. thermofisher.com

| Nitrogen Environment | Expected N 1s Binding Energy Range (eV) |

|---|---|

| Aniline Amine (-NH2) | ~399.0 - 400.5 |

| Piperidine Amine (-NR2-) | ~398.5 - 400.0 |

| Nitro Group (-NO2) | > 405.0 |

Nitrogen K-edge X-ray Absorption Near-Edge Spectroscopy (N K-XANES) is a synchrotron-based technique that provides detailed information about the electronic structure of nitrogen atoms. nih.gov It probes the transition of a nitrogen 1s core electron to unoccupied molecular orbitals. The energy and intensity of these transitions are highly sensitive to the local coordination, oxidation state, and bonding environment of the nitrogen atom. nih.govresearchgate.net

For this compound, the N K-XANES spectrum would be a superposition of signals from the three unique nitrogen sites. Distinct spectral features would be expected for each. The nitro group, with its π-system, would likely produce a sharp pre-edge peak corresponding to the 1s → π* transition. The aniline and piperidine nitrogens would contribute features at different energies in the main absorption edge, reflecting their different bonding environments (sp2 vs. sp3 hybridization) and involvement in the aromatic system. This technique allows for a detailed characterization of the unoccupied molecular orbitals associated with each nitrogen atom, complementing the information on occupied core levels provided by XPS.

Computational Chemistry and Theoretical Investigations of 2 2 Methylpiperidin 1 Yl 5 Nitroaniline

Quantum Chemical Methods (Density Functional Theory, Semiempirical Calculations)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in modeling the properties of 2-(2-methylpiperidin-1-yl)-5-nitroaniline. DFT, especially with hybrid functionals like B3LYP, offers a balance of computational cost and accuracy for predicting geometries, electronic properties, and spectroscopic parameters. semanticscholar.org These methods allow for a detailed examination of the molecule's behavior at the atomic level.

The electronic character of this compound is defined by the interplay between the electron-donating 2-methylpiperidine (B94953) group and the electron-withdrawing nitroaniline moiety. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its reactivity. The HOMO is expected to be localized primarily on the electron-rich aniline (B41778) and piperidine (B6355638) rings, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the nitro group and the aromatic ring, marking the sites susceptible to nucleophilic attack. nih.gov

The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.comlupinepublishers.com For molecules with similar functional groups, this gap is typically in the range of 3-4 eV. researchgate.net Analysis of the molecular electrostatic potential (MEP) map would further reveal the charge distribution, with negative potential (red/yellow) around the electronegative oxygen atoms of the nitro group and the nitrogen of the aniline, and positive potential (blue) around the hydrogen atoms of the aniline N-H group. nih.govresearchgate.net

Table 1: Predicted Quantum Chemical Descriptors for this compound Data is estimated based on typical values for similar aromatic amines and nitro compounds calculated via DFT/B3LYP methods.

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.2 eV | Electron-donating capability |

| LUMO Energy | ~ -2.5 eV | Electron-accepting capability |

| Energy Gap (ΔE) | ~ 3.7 eV | Chemical reactivity and stability |

| Chemical Hardness (η) | ~ 1.85 eV | Resistance to change in electron configuration |

| Chemical Potential (µ) | ~ -4.35 eV | Tendency of electrons to escape |

| Electrophilicity Index (ω) | ~ 5.12 eV | Propensity to accept electrons |

The conformational landscape of this compound is largely dictated by the piperidine ring and the orientation of its substituents. The piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. The boat conformation is a higher-energy transition state and is generally not stable. nih.gov

Table 2: Predicted Key Geometrical Parameters for the Most Stable Conformer Values are estimations based on DFT optimizations of analogous N-arylpiperidine structures.

| Parameter | Description | Predicted Value |

| Dihedral Angle (C-N-C-C) | Torsion angle between the aniline ring and the piperidine N-C bond | ~ 40-60° |

| Bond Angle (C-N-C) | Angle around the piperidine nitrogen atom | ~ 115-120° |

| Piperidine Ring Conformation | Lowest energy conformation of the six-membered ring | Chair |

| 2-Methyl Group Orientation | Position of the methyl group on the piperidine ring | Equatorial |

| N-Aryl Group Orientation | Position of the nitroaniline group on the piperidine ring | Equatorial |

Intramolecular interactions play a crucial role in stabilizing the preferred conformation of this compound. A key interaction is the potential for an intramolecular hydrogen bond between the hydrogen atom of the aniline amine (-NH) and one of the oxygen atoms of the adjacent nitro (-NO₂) group. nih.gov This type of N-H···O interaction forms a stable six-membered pseudo-ring (S(6) motif), which significantly influences the planarity and electronic properties of the nitroaniline fragment. nih.gov

DFT calculations are highly effective for predicting spectroscopic properties, which can then be compared with experimental data for structure validation. semanticscholar.orgmdpi.com

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The aromatic protons of the nitroaniline ring would appear in the downfield region (typically 6.5-8.0 ppm) due to the anisotropic effect of the ring and the influence of the electron-withdrawing nitro group. The protons on the piperidine ring would be found in the upfield region (1.5-3.5 ppm). The methyl group protons would likely appear as a doublet around 1.0-1.3 ppm.

Vibrational Frequencies: The theoretical vibrational spectrum (IR and Raman) can be calculated to assign key functional group frequencies. The N-H stretching vibration of the aniline group is expected around 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the NO₂ group are characteristic and predicted to appear near 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. researchgate.net C-H stretching vibrations from the aromatic ring would be observed above 3000 cm⁻¹, while those from the aliphatic piperidine ring would be just below 3000 cm⁻¹. scispace.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups Frequencies are typical values obtained from DFT/B3LYP calculations for similar compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Aniline -NH | ~3450 |

| C-H Aromatic Stretch | Ar-H | ~3100-3050 |

| C-H Aliphatic Stretch | Piperidine/Methyl C-H | ~2950-2850 |

| NO₂ Asymmetric Stretch | -NO₂ | ~1530 |

| C=C Aromatic Stretch | Ar C=C | ~1600, ~1480 |

| NO₂ Symmetric Stretch | -NO₂ | ~1340 |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical methods are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational landscapes of molecules over time. An MD simulation of this compound, typically in a solvent environment, would provide insights into its flexibility and accessible conformations at a given temperature.

Such simulations could confirm the stability of the equatorial-equatorial chair conformation of the piperidine ring and map the energy barriers for ring inversion or rotation around the N-aryl single bond. MD would also allow for the study of how intermolecular interactions with solvent molecules, such as water, might influence the molecule's conformational preferences and the strength of its intramolecular hydrogen bond.

Theoretical Studies on Structure-Reactivity Relationships and Reaction Pathways

Theoretical studies are pivotal in elucidating structure-reactivity relationships. By analyzing the output of quantum chemical calculations, one can predict the most likely sites for chemical reactions.

The distribution of the HOMO and LUMO provides the foundation for Frontier Molecular Orbital (FMO) theory, which states that reactions are most likely to occur between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). nih.gov For this compound, the HOMO's localization on the aniline ring suggests this is the site for electrophilic substitution. The LUMO's concentration on the nitro group indicates that this group could be susceptible to reduction.

Furthermore, calculated parameters like Fukui functions can be used to provide a more detailed, atom-specific measure of reactivity for electrophilic, nucleophilic, and radical attacks, thereby predicting reaction pathways with greater precision. researchgate.net These theoretical tools allow for a rational prediction of how the molecule will behave in different chemical environments, guiding synthetic efforts and mechanistic studies.

In Silico Design and Virtual Screening Methodologies for Related Analogues

The exploration of novel therapeutic agents often involves the synthesis and evaluation of numerous derivatives of a lead compound. However, this process can be both time-consuming and resource-intensive. In silico design and virtual screening methodologies offer a powerful alternative, enabling the rapid and cost-effective identification of promising analogues with desired biological activities. mdpi.com These computational techniques are widely employed in drug discovery to screen large libraries of virtual compounds and prioritize a smaller, more manageable set for synthesis and experimental testing. mdpi.com While specific computational studies on this compound were not found, the principles and methodologies are broadly applicable and have been successfully used for a variety of related piperidine and nitroaniline-containing compounds. clinmedkaz.orgdovepress.comnih.govnih.gov

The unique structural characteristics of piperidine, allowing it to combine with diverse molecular fragments, make it a valuable scaffold in the design of new pharmacologically active agents. clinmedkaz.org Computational tools are instrumental in predicting the potential biological activities and targets of new derivatives, thereby guiding further preclinical research. clinmedkaz.org

Virtual Screening Approaches

Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS): This method is utilized when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. LBVS involves screening databases for compounds that are structurally similar to known active ligands. nih.gov Quantitative Structure-Activity Relationship (QSAR) is a key component of LBVS, establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijper.orgmdpi.comnih.gov

A QSAR study on a series of triazole-thiazolinone hybrids, for instance, was conducted to establish a substitution pattern for enhanced antibacterial activity. ijper.org Similarly, QSAR models for indolylpiperidinyl derivatives as H1 receptor antagonists have been developed, indicating that steric and electronic parameters largely explain the antihistaminic activity. nih.gov For a series of bicyclo((aryl)methyl)benzamide derivatives, QSAR models affirmed a strong correlation between inhibitory activity and physicochemical descriptors like hydrogen bond donors, polarizability, and surface tension. mdpi.com

Table 1: Statistical Parameters of a 2D-QSAR Model for Triazole-Thiazolinone Derivatives

| Parameter | Value |

|---|---|

| r² (Correlation Coefficient) | 0.9000 |

| q² (Cross-validated Correlation Coefficient) | 0.8730 |

This table illustrates the statistical validity of a QSAR model developed for antibacterial triazole-thiazolinone derivatives, indicating a strong correlation between the descriptors and the biological activity. ijper.org

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS can be employed. This approach involves docking a library of virtual compounds into the binding site of the target protein and scoring their potential interactions. mdpi.com Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mode of interaction. dovepress.commdpi.com

For example, molecular docking studies on novel piperidin-4-imine derivatives were performed against the enoyl-acyl carrier protein (EACP) reductase enzyme to identify potential antitubercular agents. dovepress.com The docking results, in terms of Glide dock scores, revealed that several compounds were energetically favorable. dovepress.com In another study, docking was used to investigate the binding affinities of heterocyclic derivatives against the active site of the cyclooxygenase-2 (COX-2) enzyme. mdpi.com

Table 2: Glide Docking Scores of Selected Piperidin-4-imine Derivatives against EACP Reductase

| Compound | Glide Dock Score (kcal/mol) |

|---|---|

| PB4 | -9.106 |

| PB5 | -9.365 |

| PB13 | -9.392 |

| PB20 | -9.389 |

This table presents the docking scores for potent antitubercular piperidin-4-imine derivatives, with more negative scores indicating more favorable binding interactions. dovepress.com

Molecular Dynamics Simulations

Following molecular docking, molecular dynamics (MD) simulations can be performed to validate the stability of the ligand-protein complex over time. nih.gov MD simulations provide a more dynamic picture of the interactions and can help to refine the understanding of the binding mode. nih.gov For instance, MD simulations were used to confirm the stability of novel thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives in the active site of the α-amylase enzyme. nih.gov

Application in the Design of Analogues

The in silico design of analogues of this compound could follow a similar workflow. Initially, a library of virtual analogues could be generated by modifying the core structure. These modifications could include altering the substitution pattern on the aniline ring or modifying the methylpiperidine moiety.

Subsequently, depending on the availability of a target structure, either ligand-based or structure-based virtual screening could be employed. If a specific biological target is known, molecular docking of the designed analogues into the active site of the target can predict their binding affinities and guide the selection of the most promising candidates for synthesis. researchgate.net If the target is unknown, QSAR models could be developed based on a training set of compounds with known activities to predict the activities of the newly designed analogues. nih.govaimspress.com

For example, research on 5-(4-methylpiperazin-1-yl)-2-nitroaniline (B187262) derivatives as SIRT6 inhibitors and 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as inhibitors of the Aedes aegypti Kir1 channel showcases the successful application of these principles to related nitroaniline-containing scaffolds. nih.govnih.gov

Reactivity and Mechanistic Organic Chemistry of 2 2 Methylpiperidin 1 Yl 5 Nitroaniline

Chemical Reactivity of the Aromatic Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly influences the electronic properties of the aromatic ring, thereby playing a central role in the molecule's reactivity.

Mechanistic Studies of Nitro Group Reduction to Amines

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. This process typically proceeds through a series of intermediates, with the exact pathway depending on the reducing agent and reaction conditions. The generally accepted mechanism involves the stepwise reduction of the nitro group, first to a nitroso (-N=O) group, followed by further reduction to a hydroxylamine (B1172632) (-NHOH) intermediate. The final step is the reduction of the hydroxylamine to the corresponding primary amine.

A variety of reagents can be employed to achieve this transformation, ranging from catalytic hydrogenation (e.g., H₂/Pd-C) to metal-acid systems (e.g., Sn/HCl, Fe/HCl) and transfer hydrogenation methods. The choice of reductant can be crucial for chemoselectivity, especially when other reducible functional groups are present in the molecule. For 2-(2-methylpiperidin-1-yl)-5-nitroaniline, the reduction of the nitro group would yield 2-(2-methylpiperidin-1-yl)benzene-1,4-diamine.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Description |

|---|---|

| Catalytic Hydrogenation (H₂, Pd/C, PtO₂) | A common and clean method, often performed under pressure. |

| Metal/Acid (Fe/HCl, Sn/HCl) | Classical method, effective but can require harsh acidic conditions. |

| Transfer Hydrogenation (e.g., Hydrazine, Formic Acid) | Uses a molecule as the hydrogen source in the presence of a catalyst. |

| Sodium Dithionite (Na₂S₂O₄) | A milder reducing agent often used in aqueous solutions. |

Exploration of Nucleophilic Aromatic Substitution (SNAr) Processes Involving the Nitro Group

The nitro group is a strong activating group for nucleophilic aromatic substitution (SNAr) reactions. Its electron-withdrawing nature stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, which is the rate-determining step. For an SNAr reaction to occur, two main conditions must be met: the presence of a good leaving group on the aromatic ring and strong electron-withdrawing groups positioned ortho or para to that leaving group.

In the case of this compound, the nitro group is para to the 2-methylpiperidin-1-yl substituent and meta to the aniline (B41778) group. There is no inherent leaving group (like a halogen) on the ring. While direct displacement of the nitro group itself is rare, its presence would strongly activate the ring towards SNAr if a leaving group were present at the C1 or C3 position. For instance, if the amino group were replaced by a chlorine atom, the nitro group would activate that position for substitution by a nucleophile.

Reactivity Profile of the Primary Aniline Nitrogen and Aromatic Ring

The primary amino group and the aromatic ring to which it is attached constitute a nucleophilic center, susceptible to attack by various electrophiles.

Electrophilic Aromatic Substitution Reactions on the Aniline Ring: Regioselectivity and Kinetics

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. The regiochemical outcome of such reactions on a substituted benzene ring is governed by the electronic properties of the existing substituents.

In this compound, the ring is trisubstituted:

Amino group (-NH₂): A strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

2-Methylpiperidin-1-yl group: An activating, ortho, para-directing group, also through resonance donation from the nitrogen lone pair.

Nitro group (-NO₂): A strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature.

The positions available for substitution are C4 and C6. The directing effects of the substituents are as follows:

The amino group at C1 directs incoming electrophiles to positions C2 (blocked), C4, and C6.

The 2-methylpiperidin-1-yl group at C2 directs to C3 (blocked), and C5 (blocked). Its influence on C1 and C3 is sterically hindered.

The nitro group at C5 directs to C1 (blocked), C3 (blocked), and C4.

Considering these combined effects, the C4 and C6 positions are activated by the powerful amino group. The nitro group deactivates the entire ring but directs meta to itself, which includes the C4 position. The 2-methylpiperidin-1-yl group provides additional activation. The steric bulk of the 2-methylpiperidine (B94953) group at C2 might slightly hinder attack at the C6 position, potentially favoring substitution at C4. Therefore, electrophilic substitution is predicted to occur preferentially at the C4 and C6 positions, with C4 being a likely major product.

Formation of Imine and Amide Derivatives from the Amino Group

The primary aniline nitrogen possesses a lone pair of electrons, making it nucleophilic and capable of reacting with various electrophiles.

Imine Formation: The primary amino group can undergo condensation reactions with aldehydes or ketones, typically under acidic catalysis, to form imines (also known as Schiff bases). This reaction involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond.

Amide Formation: The aniline nitrogen can react with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amide derivatives. This acylation reaction is a common method for protecting the amino group or for synthesizing more complex molecules. The nucleophilicity of the aniline is sufficient to attack the electrophilic carbonyl carbon of the acylating agent.

Table 2: Derivative Formation from the Aniline Moiety

| Reagent | Product Type | General Reaction |

|---|---|---|

| Aldehyde (R'-CHO) | Imine | Ar-NH₂ + R'-CHO → Ar-N=CH-R' + H₂O |

| Ketone (R'-CO-R'') | Imine | Ar-NH₂ + R'-CO-R'' → Ar-N=C(R')R'' + H₂O |

| Acid Chloride (R'-COCl) | Amide | Ar-NH₂ + R'-COCl → Ar-NH-CO-R' + HCl |

| Acid Anhydride ((R'CO)₂O) | Amide | Ar-NH₂ + (R'CO)₂O → Ar-NH-CO-R' + R'COOH |

Chemical Transformations of the Piperidine (B6355638) Moiety

The 2-methylpiperidine ring, while generally stable, can undergo specific chemical transformations, particularly at the nitrogen atom and the adjacent carbon atoms.

Oxidation: The piperidine ring can be susceptible to oxidation. Strong oxidizing agents can lead to ring cleavage. Milder, more specific oxidation, for instance with reagents like Hg(II)-EDTA, can lead to the formation of lactams (cyclic amides) through dehydrogenation, often forming an intermediate iminium ion. researchgate.net For a 2-substituted piperidine, this could potentially lead to the formation of a 6-piperidone derivative. researchgate.net

N-Dealkylation: The bond between the piperidine nitrogen and the aromatic ring can be cleaved under certain conditions, a process known as N-dealkylation. This is a common metabolic pathway for many pharmaceutical compounds containing N-aryl piperidine or piperazine (B1678402) motifs, often mediated by cytochrome P450 enzymes. researchgate.netdrugbank.comresearchgate.netmdpi.com Chemical methods for N-dealkylation also exist, though they can require harsh reagents. mdpi.com

Ring-Opening Reactions: Under specific conditions, such as with certain Lewis acids or via photooxidation, the piperidine ring can undergo ring-opening reactions to yield acyclic amino-aldehyde or related derivatives. acs.orgresearchgate.net These reactions often proceed through the formation of an iminium ion intermediate.

The presence of the methyl group at the 2-position introduces a chiral center and can influence the regioselectivity and stereoselectivity of reactions involving the piperidine ring. researchgate.net

Stereoselective Reactions and Chiral Derivatization on the Piperidine Ring

The presence of a chiral center at the 2-position of the piperidine ring in this compound opens avenues for a range of stereoselective reactions and the synthesis of chiral derivatives. While specific studies on this exact molecule are not extensively documented, the principles of stereoselective synthesis in substituted piperidines provide a strong framework for understanding its potential transformations.

Key approaches to stereoselective synthesis and derivatization of piperidine rings include:

Asymmetric Hydrogenation: The asymmetric hydrogenation of corresponding pyridine (B92270) precursors is a powerful tool for establishing the stereochemistry of the piperidine ring. researchgate.net For a molecule like this compound, a synthetic strategy could involve the asymmetric reduction of a 2-methyl-1-(3-amino-4-nitrophenyl)pyridinium salt. The choice of a chiral catalyst, often a transition metal complex with a chiral ligand, is crucial for achieving high enantioselectivity. nih.gov

Kinetic Resolution: In a racemic mixture of this compound, kinetic resolution can be employed to separate the enantiomers. This technique relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst. nih.gov For instance, enzymatic resolutions or reactions with chiral acylating agents could selectively modify one enantiomer, allowing for the separation of the derivatized and unreacted forms.

Diastereoselective Reactions: The existing stereocenter at the 2-position of the piperidine ring can direct the stereochemical outcome of subsequent reactions on the ring, a process known as diastereoselective synthesis. For example, alkylation or other electrophilic additions to the piperidine nitrogen or adjacent carbon atoms would likely favor the formation of one diastereomer over the other due to steric hindrance from the methyl group. nih.gov

Chiral Derivatizing Agents: The secondary amine of the piperidine ring can be reacted with chiral derivatizing agents to form diastereomeric products. These diastereomers can often be separated using standard chromatographic techniques. Subsequent removal of the chiral auxiliary would yield the enantiomerically pure forms of the derivatized piperidine.

Table 1: Examples of Stereoselective Reactions Applicable to Piperidine Synthesis

| Reaction Type | Description | Key Reagents/Catalysts | Expected Outcome for this compound Precursors |

| Asymmetric Hydrogenation of Pyridinium (B92312) Salts | Reduction of a pyridinium salt to a chiral piperidine. nih.gov | Chiral Iridium or Rhodium catalysts with chiral phosphine (B1218219) ligands. | Enantiomerically enriched this compound. |

| Diastereoselective Reduction of Enamines | Reduction of a cyclic enamine derived from a piperidone precursor. | Chiral reducing agents or catalytic hydrogenation with chiral catalysts. | Diastereomerically enriched piperidine derivatives. |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. nih.gov | Chiral bases, enzymes (e.g., lipases), or chiral acylating agents. | Separation of the enantiomers of this compound. |

| Chiral Pool Synthesis | Synthesis starting from a readily available chiral starting material. mdpi.com | (R)- or (S)-2-methylpiperidine. | Synthesis of enantiomerically pure this compound. |

Ring-Opening and Ring-Closing Reactions of the Piperidine Heterocycle

The piperidine ring is generally a stable heterocyclic system. However, under specific conditions, it can undergo ring-opening and ring-closing reactions. These transformations can be valuable for the synthesis of more complex nitrogen-containing molecules.

Ring-Opening Reactions:

Ring-opening of the piperidine moiety in this compound would likely require harsh conditions or specific activation. Potential pathways for ring-opening include:

Oxidative Cleavage: Strong oxidizing agents can cleave the C-N bonds of the piperidine ring. For instance, treatment with powerful oxidants could lead to the formation of acyclic amino aldehydes or amino acids.

Von Braun Reaction: This reaction involves the treatment of a tertiary amine with cyanogen (B1215507) bromide (CNBr), leading to the cleavage of a C-N bond and the formation of a cyanamide (B42294) and an alkyl bromide. While the aniline nitrogen complicates this for the parent compound, N-acylation followed by this reaction on a derivative is a possibility.

Reductive Cleavage: Under certain catalytic conditions, particularly with hydrogenolysis, the C-N bonds of the piperidine ring could be cleaved. This is more common for N-benzyl piperidines but could potentially occur under forcing conditions.

Ring-Closing Reactions:

Ring-closing metathesis (RCM) is a powerful method for the synthesis of piperidine rings from acyclic diene precursors. In the context of synthesizing derivatives of this compound, an appropriately substituted acyclic amine with two terminal alkene functionalities could be cyclized using a ruthenium-based catalyst, such as a Grubbs' catalyst. This approach allows for the construction of the piperidine ring with control over the substitution pattern.

Table 2: Potential Ring-Opening and Ring-Closing Reactions

| Reaction Type | Description | Reagents/Conditions | Potential Application to this compound |

| Oxidative Ring Opening | Cleavage of the piperidine ring to form acyclic products. | Strong oxidizing agents (e.g., KMnO₄, O₃). | Degradation of the piperidine ring for structural elucidation or synthesis of acyclic derivatives. |

| Von Braun Reaction | C-N bond cleavage using cyanogen bromide. | Cyanogen bromide (CNBr). | Functionalization of the piperidine ring via a ring-opened intermediate. |

| Ring-Closing Metathesis (RCM) | Formation of a cyclic alkene from an acyclic diene. | Grubbs' catalyst or other ruthenium-based catalysts. | Synthesis of piperidine ring precursors with various substituents. |

Interplay of Electronic and Steric Effects between the Aromatic and Piperidine Substructures on Reactivity and Stability

The reactivity and stability of this compound are significantly influenced by the electronic and steric interactions between the nitroaniline and the 2-methylpiperidine moieties.

Electronic Effects:

The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. It also increases the acidity of the aniline N-H proton. The strong resonance and inductive effects of the nitro group reduce the electron density on the aniline nitrogen, making it less nucleophilic compared to aniline itself.

The piperidine nitrogen is an electron-donating group that can participate in resonance with the aromatic ring. However, the planarity required for optimal orbital overlap is often hindered by the steric bulk of the piperidine ring, especially with the 2-methyl substituent.

The aniline nitrogen can also donate its lone pair into the aromatic ring, activating the ortho and para positions. However, in this molecule, the strong deactivating effect of the nitro group dominates.

Steric Effects:

The 2-methyl group on the piperidine ring introduces significant steric hindrance. This steric bulk can influence the conformation of the piperidine ring and restrict the rotation around the N-aryl bond. The preferred conformation of the piperidine ring is a chair form. In N-aryl-2-methylpiperidines, the methyl group can occupy either an axial or equatorial position, with the equatorial position generally being more stable to minimize 1,3-diaxial interactions.

The steric hindrance from the 2-methyl group also affects the accessibility of the aniline nitrogen and the ortho position on the aromatic ring to incoming reagents. This can influence the regioselectivity of reactions involving the aniline moiety.

The interplay between the piperidine ring and the ortho-nitro group can lead to a preferred conformation where the piperidine ring is twisted out of the plane of the aromatic ring to minimize steric clashes. This twisting reduces the electronic communication between the piperidine nitrogen and the aromatic system.

Table 3: Summary of Electronic and Steric Effects

| Feature | Electronic Effect | Steric Effect | Impact on Reactivity and Stability |

| Nitro Group | Strong electron-withdrawing (-I, -M) | Minimal direct steric effect on the piperidine ring. | Deactivates the aromatic ring to electrophilic attack; increases the acidity of the aniline N-H. |

| Aniline Nitrogen | Electron-donating (+M) | Can be sterically shielded by the piperidine ring. | Nucleophilicity is reduced by the nitro group but can still participate in reactions. |

| Piperidine Nitrogen | Electron-donating (+I, +M) | N-aryl bond rotation is restricted. | Donating ability into the ring is likely reduced due to non-planarity. |

| 2-Methyl Group | Weak electron-donating (+I) | Significant steric hindrance. | Influences piperidine ring conformation, restricts N-aryl bond rotation, and hinders access to adjacent reactive sites. |

Advanced Applications in Materials Science and Coordination Chemistry

Role as Ligands in Advanced Coordination Chemistry

The presence of two distinct nitrogen donor atoms (N-donor) makes 2-(2-Methylpiperidin-1-yl)-5-nitroaniline a compelling ligand for the synthesis of new coordination compounds. mdpi.commdpi.com The interplay between the steric bulk of the 2-methylpiperidine (B94953) group and the electronic properties of the nitroaniline moiety can lead to the formation of metal complexes with unique structural and reactive characteristics.

The synthesis of metal complexes involving this compound typically involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates of transition metals such as Cu(II), Ni(II), Co(II), and Zn(II)) in an appropriate solvent like methanol (B129727) or acetonitrile. biointerfaceresearch.com The reaction often proceeds at room temperature or with gentle heating to facilitate the coordination of the nitrogen atoms to the metal center.

Characterization of these newly synthesized complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is employed:

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the N-H bond of the aniline (B41778) and the C-N bonds of both the aniline and piperidine (B6355638) rings, as well as the appearance of new low-frequency bands corresponding to metal-nitrogen (M-N) bonds, provide direct evidence of complex formation. fudutsinma.edu.ng

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra reveal changes in the ligand's electronic transitions upon coordination and provide information about the geometry of the metal center through the analysis of d-d transitions. biointerfaceresearch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize diamagnetic complexes (e.g., Zn(II)). Changes in the chemical shifts of the protons and carbons of the ligand upon complexation confirm the binding mode.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.

| Technique | Typical Observations for Metal Complexation | Information Gained |

|---|---|---|

| FT-IR | Shift in ν(N-H) and ν(C-N) bands; Appearance of new ν(M-N) bands (~400-500 cm⁻¹) | Confirmation of ligand coordination to the metal center. fudutsinma.edu.ng |

| UV-Vis | Shift in ligand-centered π→π* transitions; Appearance of new d-d transition bands | Information on coordination environment and geometry of the metal ion. |

| NMR | Downfield or upfield shifts of ligand proton/carbon signals upon complexation | Elucidation of ligand binding mode in solution for diamagnetic complexes. |

| X-ray Crystallography | Precise atomic coordinates | Definitive metal-ligand bond lengths, coordination geometry, and crystal packing. researchgate.net |

The this compound ligand can exhibit different binding modes depending on the metal ion, reaction conditions, and the steric and electronic constraints of the ligand itself. It can act as a monodentate ligand, coordinating through either the aniline nitrogen or the piperidine nitrogen. The steric hindrance from the methyl group at the 2-position of the piperidine ring might favor coordination through the less hindered aniline nitrogen.

Alternatively, under certain conditions, it could potentially act as a bidentate ligand, although this would require the formation of a strained four-membered chelate ring, which is generally less favorable.

The coordination geometry around the metal center is dictated by the metal's electronic configuration, oxidation state, and the number of coordinated ligands. For instance, Ni(II) complexes can adopt various geometries, including four-coordinate (tetrahedral or square planar) and six-coordinate (octahedral) arrangements, each with distinct magnetic and spectroscopic properties. luc.edumdpi.com A theoretical investigation using methods like Density Functional Theory (DFT) can provide insights into the stability of different coordination modes and geometries. mdpi.com

| Metal Ion | Coordination Number | Potential Geometries | Example Complex Type |

|---|---|---|---|

| Cu(II) | 4 | Square Planar, Distorted Tetrahedral | [Cu(L)₂Cl₂] |

| Ni(II) | 4 or 6 | Square Planar, Tetrahedral, Octahedral | [Ni(L)₄]²⁺, [Ni(L)₂(H₂O)₄]²⁺ |

| Zn(II) | 4 | Tetrahedral | [Zn(L)₂Cl₂] |

| Co(II) | 4 or 6 | Tetrahedral, Octahedral | [Co(L)₂Cl₂], [Co(L)₂(NO₃)₂] |

L represents the this compound ligand.

Metal complexes are cornerstones of modern catalysis, and those derived from N-donor ligands are used in a wide array of organic transformations. nih.gov Complexes of this compound could be investigated for catalytic activity in several key reaction types.

C-C Coupling Reactions: Palladium complexes, in particular, are renowned for their efficacy in catalyzing cross-coupling reactions like Suzuki and Heck couplings. rsc.orgresearchgate.net The electronic properties of the ligand, influenced by the nitro group, could modulate the reactivity of a palladium center, potentially leading to highly efficient catalysts.

Ring-Opening Polymerization (ROP): Metal complexes of zinc, magnesium, and titanium containing piperidine-based ligands have been successfully employed as initiators for the ring-opening polymerization of cyclic esters like lactide to produce biodegradable polymers such as polylactic acid (PLA). rsc.orgnih.govresearchgate.net The steric environment provided by the 2-methylpiperidine moiety could influence the stereoselectivity of the polymerization.

Olefin Metathesis: While ruthenium-based catalysts are the most famous for olefin metathesis, the design of the ligand sphere is critical for catalyst stability and activity. nih.govrsc.org Although less common, complexes of other metals could be explored, where the N-donor ligand helps to stabilize the active metal center.

Metallosupramolecular chemistry involves the self-assembly of metal ions and organic ligands to form discrete, large-scale structures like cages, grids, or coordination polymers. researchgate.net To be used in this context, the this compound ligand would need to be modified to incorporate additional binding sites, transforming it into a ditopic or polytopic building block. For example, functionalizing the aniline ring with another coordinating group could allow it to bridge two metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. nih.govresearchgate.net The rigidity and directional nature of the ligand would be key in controlling the final assembled architecture.

Potential in Functional Materials Science

Beyond its role in coordination chemistry, the inherent structure of this compound makes it a valuable precursor for the synthesis of functional organic materials, particularly conductive polymers.

Polyaniline (PANI) is one of the most studied conductive polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. mdpi.comnih.gov PANI is typically synthesized via the chemical or electrochemical oxidative polymerization of aniline. nih.govarabjchem.org Substituted anilines can be polymerized to create PANI derivatives with modified properties.

The polymerization of this compound would proceed through an oxidative coupling mechanism, likely using an oxidant like ammonium (B1175870) persulfate (APS) in an acidic medium. researchgate.net The resulting polymer would have a polyaniline backbone with pending 2-methylpiperidine and nitro groups. These substituents would be expected to significantly influence the polymer's properties:

Solubility: The bulky and non-polar 2-methylpiperidine group could enhance the solubility of the polymer in common organic solvents, which is a major challenge with unsubstituted PANI.

Conductivity: The electron-withdrawing nitro group would likely decrease the electron density on the polymer backbone, which could lower the intrinsic electrical conductivity compared to standard PANI. researchgate.net However, this could be tuned through copolymerization with aniline.

Processability: Improved solubility would lead to better processability, allowing for the formation of films and fibers from solution.

| Property | Unsubstituted Polyaniline (PANI) | Hypothetical Poly(this compound) |

|---|---|---|

| Synthesis Method | Oxidative polymerization of aniline mdpi.com | Oxidative polymerization of the monomer |

| Solubility | Poor in common solvents | Potentially improved due to bulky substituent |

| Conductivity | High (in doped state) | Potentially lower due to electron-withdrawing NO₂ group researchgate.net |

| Processability | Difficult | Potentially enhanced due to better solubility |

By serving as a comonomer with aniline, this compound could be used to precisely tune the properties of the resulting copolymers, creating a family of conductive materials with tailored solubility, conductivity, and electrochemical behavior for specific applications in sensors, electrochromic devices, and anti-corrosion coatings. arabjchem.orgrsc.org

Development of Dyes and Pigments Based on the Substituted Aniline Chromophore

The molecular structure of this compound incorporates a substituted aniline core, which is a well-established chromophore in the synthesis of a wide array of dyes and pigments. While specific research on the use of this compound for dye synthesis is not extensively documented in publicly available literature, the principles of color chemistry suggest its potential as a valuable intermediate. The presence of the amino and nitro groups on the benzene (B151609) ring makes it an analogue of other nitroanilines that are commonly used as precursors in the production of azo dyes.

The substituted aniline chromophore is fundamental to the color of these dyes. The electronic properties of the substituents on the aniline ring play a crucial role in determining the wavelength of maximum absorption (λmax) and, consequently, the color of the dye. The nitro group, being a strong electron-withdrawing group, and the amino group, an electron-donating group, in conjunction with the benzene ring, form a "push-pull" system. This system facilitates intramolecular charge transfer (ICT) upon absorption of light, which is a key mechanism for color generation in many organic dyes. The 2-methylpiperidinyl group, while primarily affecting the molecule's solubility and potentially its binding properties to substrates, can also have a secondary electronic influence on the chromophoric system.

By way of comparison, studies on dyes derived from similar molecules, such as 2-methoxy-5-nitroaniline (B165355), have demonstrated the successful synthesis of monoazo disperse dyes. researchgate.netresearchgate.net In these studies, the diazotized 2-methoxy-5-nitroaniline was coupled with various naphthol and arylamine derivatives to yield dyes with colors ranging from yellow to orange. researchgate.netresearchgate.net The resulting dyes were evaluated for their spectral properties and dyeing performance on synthetic fibers like polyester (B1180765) and nylon. researchgate.net It is plausible that this compound could be employed in a similar fashion to create novel dyes with potentially interesting properties.

Table 1: Examples of Azo Dyes Derived from Substituted Anilines and Their Properties

| Diazonium Component (from) | Coupling Component | Resulting Dye Color | Application |

| 2-Methoxy-5-nitroaniline | 1-Hydroxynaphthalene | Yellow to Orange | Disperse dye for polyester |

| 2-Methoxy-5-nitroaniline | N-Phenylnaphthylamine | Brown | Disperse dye for polyester |

| 3-Chloroaniline | Various | - | Disperse dyes |

| 2-Methyl-5-nitroaniline | Various | Scarlet | Pigment intermediate |

This table is illustrative and based on data for analogous compounds, as direct data for this compound was not available.

Exploration as a Component in Corrosion Inhibition Systems

The chemical structure of this compound suggests its potential as a corrosion inhibitor, particularly for metals in acidic environments. The effectiveness of organic corrosion inhibitors is often attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. emerald.com The adsorption process can be influenced by several factors, including the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive environment.

The molecule this compound possesses several features that are desirable in a corrosion inhibitor. The aniline moiety, with its nitrogen atom containing a lone pair of electrons, can coordinate with vacant d-orbitals of metal atoms. emerald.com Furthermore, the aromatic ring can interact with the metal surface through its π-electrons. The presence of the nitro group, an electron-withdrawing group, can enhance the adsorption process by influencing the electron density distribution on the molecule. ampp.org The 2-methylpiperidinyl group, being a bulky substituent, could contribute to a higher surface coverage on the metal, thereby enhancing the inhibitive effect.

Studies on similar compounds, such as various substituted anilines and nitroanilines, have demonstrated their efficacy as corrosion inhibitors for different metals. researchgate.netkfupm.edu.saresearchgate.net For instance, research on nitroanilines as corrosion inhibitors for zinc in nitric acid has shown that their inhibition efficiency increases with concentration. researchgate.netresearchgate.net The mechanism of inhibition is often described as chemisorption, where the inhibitor molecules form a stable, protective layer on the metal surface. researchgate.netresearchgate.net Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of these inhibitors and to elucidate their mechanism of action. researchgate.netkfupm.edu.sa Polarization studies can reveal whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor, while EIS provides information about the resistance of the protective film. researchgate.netkfupm.edu.sa

It is hypothesized that this compound would adsorb on the metal surface through a combination of physisorption and chemisorption. The protonated amine in an acidic medium could electrostatically interact with the negatively charged metal surface (physisorption), while the lone pair of electrons on the nitrogen atoms and the π-electrons of the benzene ring could form coordinate bonds with the metal atoms (chemisorption). The formation of such a stable, adsorbed film would effectively block the active sites for corrosion, thereby reducing the corrosion rate.

Table 2: Corrosion Inhibition Efficiency of Aniline Derivatives on Mild Steel in 1M HCl

| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) |

| Terpolymer with Aniline | 50 | > 90 |

| Terpolymer with Substituted Aniline 1 | 50 | > 95 |

| Terpolymer with Substituted Aniline 2 | 50 | 98 |

This table is based on data for terpolymers containing substituted anilines and is intended to be illustrative of the potential efficacy of such compounds. researchgate.netkfupm.edu.sa

Investigation of Nonlinear Optical (NLO) Properties

The molecular architecture of this compound makes it a candidate for investigation into nonlinear optical (NLO) properties. Organic molecules with NLO activity are of significant interest for applications in photonics and optoelectronics, including optical switching, frequency conversion, and data storage. A key requirement for a molecule to exhibit second-order NLO properties is a non-centrosymmetric structure and the presence of a strong intramolecular charge transfer (ICT) system.

The structure of this compound features a "push-pull" electronic system, which is a common design motif for NLO chromophores. In this molecule, the amino group (part of the aniline structure) acts as an electron donor (the "push"), while the nitro group serves as a strong electron acceptor (the "pull"). These two groups are connected through the π-conjugated system of the benzene ring, which facilitates the charge transfer from the donor to the acceptor upon excitation by an intense light source, such as a laser. This intramolecular charge transfer leads to a large change in the dipole moment of the molecule, which is a prerequisite for a high second-order hyperpolarizability (β), a microscopic measure of the NLO response.

Theoretical calculations, such as those based on density functional theory (DFT), are often employed to predict the NLO properties of new molecules. researchgate.net These calculations can provide valuable insights into the hyperpolarizability, dipole moment, and the energies of the relevant electronic transitions. Experimental techniques, such as the Kurtz-Perry powder technique or electric-field-induced second-harmonic generation (EFISH), can then be used to validate the theoretical predictions and to quantify the NLO response of the synthesized compounds.

Table 3: Calculated NLO Properties of Representative Push-Pull Molecules

| Molecule | Dipole Moment (Debye) | First Hyperpolarizability (β) (10⁻³⁰ esu) |

| Urea (reference) | 1.53 | 0.19 |

| p-Nitroaniline | 6.2 | 9.2 |

| m-Nitroaniline | 4.3 | 1.7 |

This table presents theoretical and experimental values for well-known NLO compounds to provide context for the potential properties of this compound. rasayanjournal.co.inresearchgate.net

Conclusion and Future Directions in Research on 2 2 Methylpiperidin 1 Yl 5 Nitroaniline

Summary of Key Academic Findings and Insights

Currently, there is a notable absence of dedicated academic literature specifically focused on 2-(2-Methylpiperidin-1-yl)-5-nitroaniline. However, valuable insights can be extrapolated from the broader classes of substituted nitroanilines and piperidine (B6355638) derivatives. Nitroanilines are well-established as "push-pull" chromophores, where an electron-donating group (the amine) and an electron-withdrawing group (the nitro group) create a system with significant intramolecular charge transfer (ICT). This electronic arrangement is the foundation for applications in nonlinear optics, dye-sensitized solar cells, and fluorescent sensors. The specific substitution pattern of this compound, featuring a secondary amine donor ortho to the primary amine and meta to the nitro group, suggests a complex interplay of electronic and steric effects that could modulate its photophysical properties in unique ways compared to more common para-substituted isomers.

The presence of the 2-methylpiperidine (B94953) moiety introduces a non-planar, sterically hindered donor group. This structural feature is significant; the steric bulk of the methyl group can influence the dihedral angle between the piperidine ring and the aniline (B41778) plane, thereby affecting the degree of electronic conjugation and, consequently, the ICT characteristics. Research on similarly hindered systems suggests that such steric interactions can lead to interesting photophysical phenomena, including aggregation-induced emission. Therefore, the primary academic insight is the recognition of this compound as a potentially valuable model for studying the intricate effects of sterically demanding donor groups on the properties of push-pull systems.

Identification of Unexplored Synthetic Pathways and Reactivity Patterns

While a definitive synthesis for this compound has not been reported in mainstream literature, several plausible and unexplored synthetic pathways can be proposed based on established organic chemistry principles. A primary route would likely involve a nucleophilic aromatic substitution (SNAr) reaction.

One potential pathway is the reaction of a suitably activated nitroaniline precursor with 2-methylpiperidine. For instance, starting with 2-fluoro-5-nitroaniline (B1294389) or 2-chloro-5-nitroaniline, a base-mediated SNAr reaction with 2-methylpiperidine could yield the target compound. The conditions for such a reaction, including the choice of solvent, base, and temperature, remain to be optimized. The steric hindrance of the 2-methylpiperidine might necessitate more forcing conditions compared to reactions with less substituted amines.

Another unexplored avenue is the direct amination of a pre-functionalized piperidine. While less common for this specific substitution pattern, catalytic C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, could potentially be adapted. This would involve coupling 2-methylpiperidine with a di-halogenated nitrobenzene, followed by a selective amination or reduction of a second nitro group.

The reactivity of this compound itself is a completely open field. Key areas for investigation would include:

Reduction of the nitro group: Selective reduction to the corresponding diamine would provide a valuable building block for synthesizing more complex heterocyclic systems or polymers.

Diazotization of the primary amine: This would open pathways to a wide range of functional group transformations, allowing for the introduction of halogens, hydroxyls, or other moieties.

Functionalization of the piperidine ring: The reactivity of the piperidine scaffold itself could be explored, although it is generally robust.

A summary of potential, yet unexplored, synthetic precursors is presented in the table below.

| Precursor 1 | Precursor 2 | Potential Reaction Type |

| 2-Fluoro-5-nitroaniline | 2-Methylpiperidine | Nucleophilic Aromatic Substitution |

| 2-Chloro-5-nitroaniline | 2-Methylpiperidine | Nucleophilic Aromatic Substitution |

| 1,2-Difluoro-4-nitrobenzene | 2-Methylpiperidine | Sequential Nucleophilic Aromatic Substitution |

Advancements and Innovations in Spectroscopic and Computational Methodologies

A thorough characterization of this compound would necessitate the application of advanced spectroscopic and computational techniques. azooptics.comlongdom.orgsetu.iejvktech.comuts.edu.au While standard methods like 1H and 13C NMR, IR spectroscopy, and mass spectrometry would be essential for initial structural confirmation, a deeper understanding of its properties would benefit from more sophisticated approaches.

Advanced Spectroscopic Techniques:

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would be crucial for unambiguously assigning the proton and carbon signals, especially given the potential for complex spin systems in the aromatic and piperidine rings.

UV-Visible and Fluorescence Spectroscopy: A detailed study of the absorption and emission spectra in solvents of varying polarity would quantify the solvatochromic behavior and provide insights into the nature of the intramolecular charge transfer. researchgate.net Time-resolved fluorescence spectroscopy could probe the excited-state dynamics.

X-ray Crystallography: Obtaining a single crystal structure would provide definitive information on the solid-state conformation, including bond lengths, bond angles, and the critical dihedral angle between the piperidine and aniline rings.

Computational Methodologies:

Density Functional Theory (DFT): DFT calculations would be invaluable for predicting the ground-state geometry, electronic structure (HOMO-LUMO gap), and vibrational frequencies. umn.eduphyschemres.org Comparing calculated and experimental spectroscopic data would provide a powerful validation of the proposed structure.

Time-Dependent DFT (TD-DFT): This method could be used to simulate the electronic absorption spectrum, helping to assign the observed transitions to specific molecular orbital promotions (e.g., the ICT band). acs.org

Molecular Dynamics (MD) Simulations: MD simulations could be employed to study the conformational dynamics of the molecule in solution, providing a more complete picture of its behavior than static calculations alone.

The application of these combined methodologies would represent a significant innovation in the study of this specific molecule, providing a comprehensive structure-property profile that is currently absent from the scientific literature.

Emerging Avenues for Application in Advanced Materials and Catalysis

The "push-pull" electronic structure inherent to this compound suggests several promising, albeit speculative, avenues for its application in advanced materials and catalysis.

Advanced Materials:

Nonlinear Optical (NLO) Materials: Push-pull nitroanilines are classic chromophores for NLO applications. nih.govresearchgate.netresearchgate.net The specific steric and electronic tuning provided by the 2-methylpiperidine group could lead to a large second-order hyperpolarizability, making it a candidate for use in electro-optic modulators and other photonic devices.

Organic Light-Emitting Diodes (OLEDs): The potential for fluorescence, possibly with aggregation-induced emission characteristics due to the sterically hindered piperidine group, makes this compound a candidate for investigation as an emitter or dopant in OLEDs.

Chemosensors: The electron-rich aniline and piperidine nitrogens could act as binding sites for metal ions or other analytes, while the ICT band could provide a sensitive colorimetric or fluorometric response upon binding.

Catalysis:

Organocatalysis: Piperidine and its derivatives are widely used as basic organocatalysts. The functionalized piperidine in this molecule could be explored for its catalytic activity in reactions such as Knoevenagel condensations or Michael additions.

Ligand in Coordination Chemistry: The diamine functionality that could be generated by reducing the nitro group would create a bidentate ligand. Metal complexes of this ligand could be investigated for their catalytic activity in a variety of transformations, including oxidation, reduction, and cross-coupling reactions. The chiral center in 2-methylpiperidine also raises the possibility of developing chiral catalysts for asymmetric synthesis.

These potential applications, while currently hypothetical, are grounded in the well-established properties of related chemical structures and represent exciting future directions for research on this compound.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Methylpiperidin-1-yl)-5-nitroaniline, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution, where 2-methylpiperidine reacts with a nitro-substituted aniline derivative. For example, 5-nitroaniline derivatives undergo substitution at the ortho position under reflux conditions in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate deprotonation . Purity optimization includes column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol/water mixtures. Analytical HPLC (C18 column, UV detection at 254 nm) confirms purity ≥95% .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound in a solvent system (e.g., dichloromethane/hexane), collect diffraction data using a Bruker D8 VENTURE diffractometer, and refine the structure via SHELXL . Key parameters: R-factor < 0.05, hydrogen bonding networks, and piperidine ring puckering analysis. Complementary techniques include H/C NMR (e.g., nitro group deshielding at δ 8.2–8.5 ppm) and high-resolution mass spectrometry (HRMS; m/z 235.28 [M+H]⁺) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Refer to SDS guidelines: use PPE (nitrile gloves, lab coat, goggles) in a fume hood. The compound may cause skin/eye irritation (GHS05/07). Store at 2–8°C in airtight containers away from oxidizers. Spills require neutralization with 5% acetic acid followed by adsorption using vermiculite .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., piperidine ring inversion) or solvent polarity. Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe conformational changes. Compare with density functional theory (DFT) calculations (B3LYP/6-31G* level) to model optimized geometries. For nitro group interactions, analyze IR spectroscopy (asymmetric stretching ~1520 cm⁻¹) to validate electronic environments .

Q. What strategies improve crystallization success for X-ray studies of this compound derivatives?

- Methodological Answer : Optimize solvent polarity: use mixed solvents (e.g., chloroform/methanol) to slow nucleation. Introduce hydrogen-bond donors/acceptors (e.g., co-crystallize with succinic acid). For stubborn cases, employ vapor diffusion (Hampton Research Crystal Screens I/II). Refinement in SHELXL requires careful treatment of disorder (e.g., methyl group rotamers) using PART and SIMU instructions .

Q. How does the methyl group on the piperidine ring influence biological activity in related compounds?

- Methodological Answer : The methyl group enhances lipophilicity (logP ~2.1), improving membrane permeability. In kinase inhibitors (e.g., JAK3), methyl substitution reduces metabolic degradation by CYP3A4. Validate via comparative assays:

Q. What analytical methods detect and quantify degradation products under accelerated stability conditions?

- Methodological Answer : Subject the compound to ICH Q1A(R2) guidelines (40°C/75% RH for 6 months). Monitor degradation via:

- UPLC-MS/MS (Waters ACQUITY, ESI+ mode) to identify nitro reduction products (e.g., amine derivatives).

- Forced degradation (0.1 M HCl/NaOH, 3% H₂O₂) followed by kinetic modeling (Arrhenius plots) to predict shelf life .

Data Contradiction & Validation

Q. How to address discrepancies between computational solubility predictions and experimental results?

- Methodological Answer : Use the shake-flask method: saturate PBS (pH 7.4) with the compound, filter (0.22 µm), and quantify via UV-Vis (λ_max ~320 nm). Compare with COSMO-RS simulations (accounting for protonation states). Discrepancies >10% may indicate unmodeled aggregation; confirm via dynamic light scattering (DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten